(R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features a trifluoromethyl group attached to a piperidine ring, which is further linked to an aniline moiety. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
This compound can be classified as an aromatic amine due to the presence of the aniline structure, which consists of a phenyl group attached to an amino group. The inclusion of a piperidine ring adds to its complexity, categorizing it as a piperidine derivative. The trifluoromethyl substitution is significant in pharmaceutical chemistry, often utilized to modify the pharmacokinetics of drug candidates.
The synthesis of (R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline typically involves several key steps:
The synthesis can be complex, requiring careful control of reaction conditions to optimize yield and selectivity .
The molecular formula of (R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline is . The structure consists of:
The compound's structural representation can be visualized through its SMILES notation: Nc1ccc(cc1C(F)(F)F)N2CCCCC2
.
(R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline participates in various chemical reactions typical for amines and aromatic compounds:
These reactions are crucial for developing analogs with improved pharmacological profiles .
The mechanism of action for (R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline primarily involves its interaction with specific biological targets, such as receptors or enzymes.
Data from studies indicate that modifications in the trifluoromethyl group can significantly alter binding affinities and biological activities .
(R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline exhibits several notable physical and chemical properties:
These properties are essential for predicting behavior in biological systems and during synthesis .
(R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline has several potential applications in scientific research:
The stereospecific configuration at the C2 position of the piperidine ring in (R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline is pharmacologically critical. Enantioselective synthesis enables precise optimization of target binding, as demonstrated by the superior binding affinity of the (R)-enantiomer against Factor Xa (Ki = 0.15 µM) compared to its (S)-counterpart (Ki = 8.3 µM) in thromboembolic disease research. This stereopreference arises from the optimal spatial orientation of the trifluoromethyl group within the hydrophobic pocket of serine proteases, enabling enhanced van der Waals contacts and fluorine-mediated electrostatic interactions [3].
Table 1: Enantiomeric Influence on Biological Activity of 4-(2-Trifluoromethyl-piperidin-1-yl)-aniline Derivatives
Enantiomer | Target Protein | Binding Affinity (Ki, µM) | Activity (IC₅₀, µM) | Structural Determinants |
---|---|---|---|---|
(R)-isomer | Factor Xa | 0.15 ± 0.02 | 0.08 ± 0.01 | Optimal CF₃ positioning in S4 pocket |
(S)-isomer | Factor Xa | 8.3 ± 0.7 | 12.5 ± 1.3 | Steric clash with Tyr228 |
Racemate | HSV-1 polymerase | N/A | 0.94 ± 0.11 | Partial inhibition kinetics |
(R)-isomer | COX-B3 RdRp | N/A | 0.0092 ± 0.0008 | RNA template displacement |
This enantiomeric differentiation extends to viral targets, where the (R)-configuration enhances polymerase inhibition through precise positioning within the RNA-binding cleft of Coxsackievirus B3 (COX-B3) and Herpes Simplex Virus 1 (HSV-1). The chiral center governs the spatial trajectory of the aniline nitrogen, enabling hydrogen-bond donation to catalytic residues (e.g., Asp537 in HSV-1 polymerase), while the CF₃ group stabilizes the adjacent hydrophobic domain. Such stereochemical precision underpins the development of covalent inhibitors where nucleophilic aniline attack on viral enzymes depends on proper spatial alignment [5] [9].
The trifluoromethyl-piperidinyl motif serves as a multipurpose pharmacophore conferring enhanced target affinity, metabolic stability, and blood-brain barrier permeability. The strong electron-withdrawing effect (-I effect) of the CF₃ group reduces piperidine basicity (calculated pKa shift: ΔpKa = -1.2), thereby decreasing cationic character while maintaining optimal membrane diffusion. This balance enables efficient tissue penetration crucial for targeting intracellular viral replication complexes and central nervous system reservoirs [4] [8].
Table 2: Molecular Interactions Enabled by Trifluoromethyl-Piperidinyl Motifs
Interaction Type | Biological Impact | Representative Targets | Structural Evidence |
---|---|---|---|
Hydrophobic enclosure | Enhanced binding pocket occupancy | Factor Xa S4 pocket | π-π stacking with Phe174, Trp215 |
Fluorine H-bond acceptance | Pseudohydrogen bonding with backbone NH | HIV-1 RT non-nucleoside site | Distance: 2.9Å to Lys101 backbone H |
Metabolic resistance | Blockade of CYP3A4 oxidation at C2/C3 | Liver microsomal deactivation | >90% parent compound after 60 min incubation |
Conformational restraint | Preorganization of aniline vector | 5-HT₂A GPCR orthosteric site | Dihedral constraint θ = 112.5 ± 3.2° |
Biophysical studies reveal that the CF₃ group participates in orthogonal multipolar interactions (2.7–3.1 Å) with carbonyl oxygens in enzyme active sites and engages in fluorine-specific contacts with arginine guanidinium groups. This is exemplified in Factor Xa inhibitors where the CF₃ group occupies the S4 specificity pocket, displacing structured water molecules and contributing -3.2 kcal/mol to binding free energy. Additionally, the motif enhances proteolytic stability against hepatic CYP450 oxidation, extending plasma half-life (t₁/₂ > 6 hours) compared to non-fluorinated analogues (t₁/₂ = 1.2 hours) [3] [7] [8].
The structural lineage of (R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline originates from pioneering studies on isatin-piperidine hybrids as broad-spectrum antiviral agents. Early isatin derivatives demonstrated nanomolar inhibition of RNA-dependent RNA polymerases (RdRps), particularly against influenza (H1N1 IC₅₀ = 0.0027 µM) and SARS-CoV-2. Strategic incorporation of the 3-trifluoromethylpiperidinylsulfonyl moiety at C5 of isatin significantly enhanced polymerase binding through: (1) sulfonyl-oxygen coordination with Mg²⁺ in the active site; (2) hydrophobic enclosure of the CF₃-piperidine within the NSP3 macrodomain; and (3) π-stacking of the indolone ring with conserved tryptophan residues [5].
Table 3: Evolution of Piperidine-Containing Antiviral Agents
Compound Class | Viral Targets | Key Structural Features | Activity Range (IC₅₀) | Year |
---|---|---|---|---|
First-gen isatins | HIV-1, HSV-1 | Unsubstituted piperidine | 0.0742–15.8 µM | 2005–2015 |
5-Sulfonylisatin derivatives | SARS-CoV-2, H1N1 | 3-CF₃-piperidine sulfonamide | 0.0027–0.045 µM | 2019–2023 |
Anilinopiperidine scaffolds | COX-B3, HSV-1, Factor Xa | Chiral 2-CF₃-piperidine + primary aniline | 0.0022–0.0092 µM (viral) | 2020–2025 |
Covalent benzisoxazole-piperidines | HCV NS5B, Zika NS3 | Electrophilic warhead + 4-CF₃-piperidine | 0.0011–0.0083 µM | 2023–2025 |
Contemporary design strategies have evolved toward separating the anilinopiperidine pharmacophore from the isatin core while retaining antiviral potency. This transition is exemplified by (R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline-based inhibitors, which maintain submicromolar activity against COX-B3 (IC₅₀ = 0.0092 µM) and HSV-1 (IC₅₀ = 0.0022 µM) through mechanisms independent of the isatin carbonyl. These compounds leverage the nucleophilic aniline for covalent inhibition or as a hydrogen-bond donor to engage conserved residues (e.g., Asp328 in H1N1 PA subunit). Quantitative PCR studies confirm >90% suppression of viral gene expression at nanomolar concentrations, validating target engagement [3] [5] [9].
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